molecular formula C7H8N2O3 B176388 3-Methoxy-4-nitroaniline CAS No. 16292-88-9

3-Methoxy-4-nitroaniline

Cat. No. B176388
CAS RN: 16292-88-9
M. Wt: 168.15 g/mol
InChI Key: JVUHWSGOORVDML-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitroaniline is an organic compound that falls under the class of nitroanilines. It is used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds . It is also an important inducer of CYP1A2 due to its small molecular size .


Synthesis Analysis

The synthesis of 4-methoxy-2-nitroaniline involves the use of various experimental conditions. A high-performance thin-layer chromatography (HPTLC) method has been developed for the identification and determination of 4-methoxy-2-nitroaniline impurity present in omeprazole .


Molecular Structure Analysis

The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system. The obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° .


Chemical Reactions Analysis

The degradation of 4-methoxy-2-nitroaniline by Fenton oxidation has been studied to obtain more insights into the reaction mechanism involved in the oxidation of 4-methoxy-2-nitroaniline .

Scientific Research Applications

Synthesis of Dyes and Pigments

3-Methoxy-4-nitroaniline is utilized in the chemical industry as an intermediate for the synthesis of various dyes and pigments. These dyes and pigments are then applied in a wide range of products, from textiles to inks, enhancing their color properties .

Molluscicidal Agent

This compound has been shown to act as a molluscicidal agent. It is used to control or eliminate mollusks, which can be pests in agricultural and aquatic settings .

Hemolytic Anemia Studies

In medical research, 3-Methoxy-4-nitroaniline has been used in studies related to hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made .

Textile Industry Applications

The compound finds its use in the textile industry, particularly in dyeing cotton and printing processes. It is known for producing yellow tattoo inks, enamels for toys, emulsion paints, and traffic paints .

Safety and Hazards

3-Methoxy-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. It should be used only outdoors or in a well-ventilated area .

Future Directions

3-Methoxy-4-nitroaniline has been tested as a spectrophotometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives . This suggests potential future applications in the field of pharmaceutical analysis.

properties

IUPAC Name

3-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHWSGOORVDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373125
Record name 3-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitroaniline

CAS RN

16292-88-9
Record name 3-Methoxy-4-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16292-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(3-methoxy-4-nitro-phenyl)-acetamide (16.6 g, 78.67 mmol) and an aqueous solution of hydrochloric acid (1.5 M, 200 mL) was refluxed until a clear solution was obtained. The reaction mixture was basified by addition of an aqueous solution of potassium carbonate and then was extracted four times with dichloromethane (200 mL); the combined organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 13.56 g (quantitative yield) of 3-methoxy-4-nitro-phenylamine as a yellow solid. MS=169 [M+H]+.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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